Gal-beta1,4gal-beta1,4glc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactose-beta1,4-Galactose-beta1,4-Glucose involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules. This reaction is catalyzed by the enzyme beta-1,4-galactosyltransferase (B4GALT1) in the presence of a manganese ion (Mn2+) . The reaction conditions typically include a buffered solution with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of Galactose-beta1,4-Galactose-beta1,4-Glucose can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Galactose-beta1,4-Galactose-beta1,4-Glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.
Reduction: The aldehyde group in glucose can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include galactonic acid, glucitol, and various substituted derivatives of the original trisaccharide .
Scientific Research Applications
Galactose-beta1,4-Galactose-beta1,4-Glucose has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of bioactive compounds and as a substrate in enzymatic assays.
Mechanism of Action
The mechanism of action of Galactose-beta1,4-Galactose-beta1,4-Glucose involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for beta-1,4-galactosyltransferase, facilitating the transfer of galactose units to acceptor molecules. This process is crucial for the synthesis of complex glycans and glycoproteins, which are essential for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Galactose-beta1,4-Galactose-beta1,4-Glucose include:
Lactose: Composed of galactose and glucose linked by a beta-1,4-glycosidic bond.
N-acetyllactosamine: Composed of N-acetylglucosamine and galactose linked by a beta-1,4-glycosidic bond.
Uniqueness
What sets Galactose-beta1,4-Galactose-beta1,4-Glucose apart is its unique trisaccharide structure, which provides distinct biochemical properties and functions. Its ability to participate in specific glycosylation reactions makes it a valuable compound in both research and industrial applications .
Biological Activity
Gal-beta1,4gal-beta1,4glc, also known as Galactose-beta1,4-Galactose-beta1,4-Glucose, is a trisaccharide that plays a significant role in various biological processes. This article explores its biological activity, synthesis methods, and implications in research and medicine.
Structure and Synthesis
This compound is composed of two galactose units linked by a beta-1,4-glycosidic bond to a glucose unit. The synthesis of this compound typically involves the enzymatic transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) molecules, catalyzed by beta-1,4-galactosyltransferase (B4GALT1) in the presence of manganese ions (Mn²+) .
Synthetic Routes:
- Enzymatic Synthesis: Utilizes recombinant enzymes in controlled bioreactor conditions.
- Chemical Synthesis: Involves classical organic synthesis techniques.
Biological Functions
This compound is integral to several biological activities:
- Cell-Cell Recognition: It plays a crucial role in cellular interactions and signaling pathways. This trisaccharide is involved in the recognition processes between cells and pathogens .
- Glycosylation Reactions: Acts as a substrate for glycosyltransferases, facilitating the formation of complex glycans essential for cellular functions .
- Role in Pathogen Interaction: Certain pathogens exploit glycan structures like this compound for adhesion and invasion into host cells .
Case Studies
- Lectin Binding Studies:
- Glycosphingolipid Interactions:
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:
- Enzyme Interaction: It serves as a substrate for glycosyltransferases which facilitate the transfer of sugar moieties onto proteins and lipids.
- Receptor Binding: The compound can bind to lectins and other glycan-binding proteins on cell surfaces, influencing various signaling pathways .
Comparison with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
Lactose | Gal(β1-4)Glc | Energy source; involved in lactose metabolism |
N-acetyllactosamine | Gal(β1-4)GlcNAc | Cell recognition; immunological responses |
Gal-alpha(1-4)Gal-beta(1-4)Glc | Gal(α1-4)Gal(β1-4)Glc | Pathogen adhesion; involved in immune evasion |
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15+,16-,17?,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-LYKNOEGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.